2-Dodecanamine, N,N-dimethyl-
Overview
Description
2-Dodecanamine, N,N-dimethyl- is a tertiary amine with the molecular formula C14H31NThis compound is characterized by a long hydrophobic alkyl chain and a hydrophilic amine group, making it useful in various applications, particularly in surfactants and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dodecanamine, N,N-dimethyl- can be synthesized through the alkylation of dodecylamine with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products .
Industrial Production Methods
In industrial settings, the production of 2-Dodecanamine, N,N-dimethyl- often involves the continuous flow process where dodecylamine is reacted with dimethyl sulfate in a controlled environment to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-Dodecanamine, N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyldodecylamine oxide using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Alkyl halides or sulfonates are often used in substitution reactions, typically in the presence of a base to facilitate the reaction.
Major Products Formed
Scientific Research Applications
2-Dodecanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Dodecanamine, N,N-dimethyl- primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic amine group interacts with water molecules. This dual interaction allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic substances . In biological systems, it can disrupt lipid membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldodecylamine: Similar in structure but differs in the position of the amine group.
N,N-Dimethyllaurylamine: Another tertiary amine with a similar alkyl chain length but different branching.
Uniqueness
2-Dodecanamine, N,N-dimethyl- is unique due to its specific alkyl chain length and the position of the dimethylamine group, which provides it with distinct surfactant properties and makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Properties
IUPAC Name |
N,N-dimethyldodecan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)4/h14H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFSCAZQQLLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884519 | |
Record name | 2-Dodecanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13948-04-4 | |
Record name | N,N-Dimethyl-2-dodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13948-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dimethylaminododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013948044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dodecanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Dodecanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DIMETHYLAMINODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KST1GKD9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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